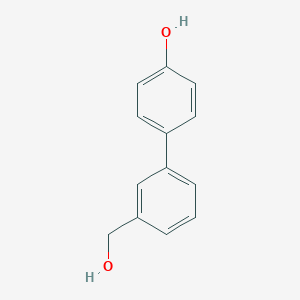

4-(3-Hydroxymethylphenyl)phenol

Vue d'ensemble

Description

4-(3-Hydroxymethylphenyl)phenol is a chemical compound . It is a versatile material with diverse scientific applications, exhibiting complex structural features and contributing to various research areas like pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

Phenols and phenolic ethers are significant scaffolds recurring both in nature and among approved small-molecule pharmaceuticals. This compendium presents the first comprehensive compilation and analysis of the structures of U.S. FDA-approved molecules containing phenol or phenolic ether fragments .

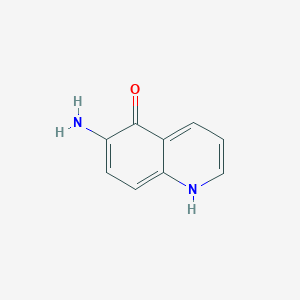

Molecular Structure Analysis

The molecular formula of 4-(3-Hydroxymethylphenyl)phenol is C13H12O2 . The structure of this compound includes a phenol O and hydroxymethyl C atoms that lie in the ring plane . The key factor for its antioxidant activity was found to be the presence of two or more hydroxyl groups being located in ortho or para position to each other .

Chemical Reactions Analysis

The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. As a result, phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Applications De Recherche Scientifique

Synthesis and Characterization

Research into 4-(3-Hydroxymethylphenyl)phenol and its derivatives has led to the synthesis of novel compounds with potential applications in various domains. For instance, Shabbir et al. (2016) synthesized novel ON donor Schiff bases with this phenol derivative and investigated their biological activities and DNA interaction studies, indicating potential therapeutic applications (Shabbir et al., 2016). Similarly, Ulaş (2021) focused on the synthesis, spectroscopic studies, and non-linear optical (NLO) analysis of a biologically important alkylaminophenol compound, showcasing its theoretical and experimental compatibility (Ulaş, 2021).

Biological and Electrochemical Evaluation

The biological activities of compounds derived from 4-(3-Hydroxymethylphenyl)phenol have been a significant area of interest. For example, Rafique et al. (2022) examined the antimicrobial and antidiabetic activities of 4-aminophenol derivatives, indicating their broad-spectrum activities against various bacterial strains and potential as anticancer agents (Rafique et al., 2022). These studies underscore the potential of 4-(3-Hydroxymethylphenyl)phenol derivatives in developing new therapeutic agents.

Materials Science Applications

In materials science, the derivatization of 4-(3-Hydroxymethylphenyl)phenol has been explored for creating new materials with enhanced properties. Demir et al. (2015) synthesized a novel poly(phenoxy-ketimine) derived from this phenol, demonstrating its potential in semiconductor applications due to its semiconducting properties and suitability for various electronic applications (Demir et al., 2015).

Environmental Remediation

The role of enzymes and compounds derived from 4-(3-Hydroxymethylphenyl)phenol in environmental remediation, particularly in the biodegradation of endocrine-disrupting chemicals like Bisphenol A, has been researched. Chhaya and Gupte (2013) investigated the use of laccase hosted in reverse micelles for the biodegradation of Bisphenol A, showing significant elimination of this pollutant, highlighting a potential approach for enhancing the biodegradability of hydrophobic environmental pollutants (Chhaya & Gupte, 2013).

Propriétés

IUPAC Name |

4-[3-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMGUGNVDOLINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618594 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxymethylphenyl)phenol | |

CAS RN |

191724-10-4 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

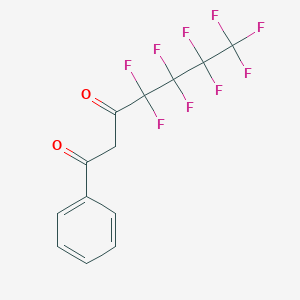

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)